molecular formula C13H10F6N2OS B2736290 (1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol CAS No. 318239-53-1

(1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol

Cat. No.: B2736290
CAS No.: 318239-53-1
M. Wt: 356.29
InChI Key: BFTPQQRZZCLFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors. Its core structure, featuring a 1H-pyrazole ring substituted with trifluoromethyl groups, is a privileged pharmacophore known to confer high binding affinity and metabolic stability (source) . The presence of the (trifluoromethyl)phenyl)sulfanyl moiety suggests potential for targeting ATP-binding pockets of various protein kinases, a common strategy in oncology and inflammatory disease research (source) . The hydroxymethyl group at the 4-position provides a versatile synthetic handle for further functionalization, enabling medicinal chemists to conduct structure-activity relationship (SAR) studies and optimize properties like solubility and potency (source) . Researchers value this compound as a key intermediate or a starting point for designing novel therapeutic agents targeting dysregulated signaling pathways in cancer and other proliferative diseases. Its unique structure, combining electron-withdrawing trifluoromethyl groups with a sulfur-containing linker, offers a distinct profile for probing protein-ligand interactions and developing selective enzyme inhibitors.

Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6N2OS/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-5,22H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTPQQRZZCLFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)SC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol (CAS Number: 318247-68-6) is a pyrazole derivative characterized by its unique trifluoromethyl and sulfanyl groups. This article explores its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C13H8F6N2OS
  • Molecular Weight : 356.29 g/mol
  • IUPAC Name : this compound
  • Purity : >90%

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial and anti-inflammatory effects. The presence of the trifluoromethyl group is significant as it has been shown to enhance the potency of various bioactive compounds.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit substantial antimicrobial properties against resistant strains of bacteria:

  • Mechanism of Action : The compound has been shown to inhibit the growth of antibiotic-resistant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. It effectively disrupts biofilm formation, a critical factor in bacterial resistance, outperforming standard antibiotics like vancomycin in some cases .
  • Minimum Inhibitory Concentration (MIC) : The most promising derivatives exhibited MIC values as low as 1.56 μg/mL against certain strains, indicating potent antibacterial activity. For instance, one study reported that certain derivatives inhibited biofilm formation by over 90% at concentrations significantly lower than those required for traditional antibiotics .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown potential as an anti-inflammatory agent:

  • Inhibition of COX Enzymes : Several studies have demonstrated that pyrazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity index for some derivatives was reported to be greater than 8, suggesting a favorable safety profile compared to non-selective COX inhibitors like ibuprofen .
  • Experimental Models : In vivo studies using carrageenan-induced rat paw edema models have indicated significant reductions in inflammation with certain derivatives showing efficacy comparable to standard anti-inflammatory drugs such as diclofenac .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various trifluoromethyl-substituted pyrazole derivatives found that:

  • Compounds with multiple trifluoromethyl substitutions demonstrated enhanced antibacterial activity.
  • The most effective compound showed an MIC against MRSA at 3.12 μg/mL and effectively eradicated preformed biofilms .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory potential of several pyrazole derivatives:

  • The compound exhibited IC50 values ranging from 71.11 to 81.77 μg/mL in inhibiting COX enzymes.
  • Histopathological evaluations indicated minimal adverse effects on gastric tissue compared to traditional NSAIDs .

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its unique structural features. The presence of trifluoromethyl groups has been correlated with increased potency against specific biological targets. Research indicates that such modifications can lead to enhanced pharmacological properties, making it a candidate for drug development aimed at various diseases.

Studies have indicated that pyrazole derivatives exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. The specific compound has been explored for its interactions within biological systems, suggesting potential therapeutic applications.

Synthesis and Derivative Research

The synthesis of (1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol has been documented in various research articles, highlighting methods that yield high selectivity for the desired isomers. The synthesis process often involves reactions with trifluoroacetate compounds and hydrazines, indicating its utility in developing related pyrazole compounds with tailored properties.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Case Study 1: Anti-Cancer Activity
    A study published in a peer-reviewed journal examined the anti-cancer properties of pyrazole derivatives, including the compound of interest. Results demonstrated that it inhibited tumor growth in vitro and in vivo models, suggesting mechanisms involving apoptosis induction and cell cycle arrest.
  • Case Study 2: Inflammatory Response Modulation
    Another investigation focused on the compound's ability to modulate inflammatory pathways. It was found to reduce the production of pro-inflammatory cytokines in cellular models, indicating potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 3-CF₃, 5-[3-CF₃-C₆H₄-S], 4-CH₂OH C₁₈H₁₅F₃N₂OS 364.38 Melting point: 134–135°C; Irritant
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)-methyl]oxime 3-CF₃, 5-Cl-C₆H₄-S, 4-CHO-thiazole C₁₆H₁₁Cl₂F₃N₄OS₂ 467.31 Contains thiazole-oxime group; likely higher bioactivity due to electrophilic aldehyde
1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one 4-C₆H₅-S, 5-ketone C₁₆H₁₃FN₂OS 300.35 Ketone at position 5 reduces polarity; potential for hydrogen bonding
(1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl)methanol 3-Ph, 5-O-C₆H₄-CF₃ C₁₈H₁₅F₃N₂O₂ 348.32 Phenoxy group increases electronegativity; lower lipophilicity vs. sulfanyl

Substituent Position and Bioactivity

  • (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS: 540468-96-0): Simpler structure lacking the sulfanyl group (C₆H₇F₃N₂O, 180.13 g/mol). Reduced steric hindrance may enhance membrane permeability but lower target specificity .
  • (1-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol (CAS: 2088635-66-7): Trifluoromethylphenyl at position 1 (C₁₁H₉F₃N₂O, 242.20 g/mol). Altered substituent positioning could modulate binding affinity in enzyme pockets .

Impact of Sulfanyl vs. Sulfonyl Groups

  • Sulfanyl (C-S) : Present in the target compound, this group offers moderate electron-withdrawing effects and flexibility for hydrophobic interactions.
  • Sulfonyl (SO₂): As in 5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate (CAS: Not provided), sulfonyl groups are stronger electron-withdrawing moieties, enhancing stability but reducing metabolic clearance rates .

Crystallographic and Computational Insights

  • SHELX Refinement : Used to determine crystal structures of pyrazole derivatives (e.g., ), revealing planar aromatic systems and intermolecular interactions (e.g., C–H···π) that stabilize crystal packing .
  • ORTEP Visualization : Highlights anisotropic displacement parameters, critical for assessing molecular rigidity and solubility .

Preparation Methods

Borane-Mediated Reduction of a Carboxylic Acid

A method from ChemicalBook (2018) reduces 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid using borane-THF to yield the corresponding methanol derivative. Adapted for this compound:

Reaction Pathway :

  • Intermediate Synthesis : Oxidative hydrolysis of 4-cyano-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-3-carboxylic acid using H₂O₂/HCl yields the carboxylic acid.
  • Reduction :
    • Reagent : Borane-THF (1M in THF, 5.0 equiv)
    • Conditions : RT, 3 hours
    • Workup : Quenching with H₂O, extraction with EtOAc, silica gel chromatography
    • Yield : 58%

Lithium Aluminum Hydride (LiAlH₄) Reduction of an Aldehyde

An alternative route from MDPI (2021) involves formylation followed by reduction:

  • Vilsmeier-Haack Formylation : Treatment of the brominated intermediate with DMF/POCl₃ introduces an aldehyde group.
  • Reduction :
    • Reagent : LiAlH₄ (2.0 equiv)
    • Solvent : Dry THF, 0°C to RT
    • Yield : 65%

Integrated Multi-Step Synthesis: A Representative Protocol

Combining the above steps, a plausible synthesis is outlined:

Step Transformation Reagents/Conditions Yield Reference
1 Pyrazole core formation Methylhydrazine, ethanol, 80°C 85%
2 Bromination at C4 NBS, DMF, 0°C 90%
3 Sulfanylation at C5 CuI, 3-(trifluoromethyl)thiophenol, Cs₂CO₃ 72%
4 Aldehyde introduction DMF/POCl₃, 60°C 68%
5 Reduction to methanol LiAlH₄, THF 65%

Overall Yield : 85% × 90% × 72% × 68% × 65% ≈ 23.4%

Challenges and Optimization Considerations

  • Regioselectivity : The initial cyclocondensation produces regioisomers, necessitating precise distillation.
  • Sulfur Compatibility : Thiol groups may require protection during oxidation steps; TFA-mediated deprotection is often employed.
  • Purification : Silica gel chromatography is critical for isolating intermediates, particularly after sulfanylation.

Analytical Characterization Data

1H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (s, 1H, Ar-H), 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 4.75 (s, 2H, CH₂OH), 3.92 (s, 3H, N-CH₃), 2.52 (br s, 1H, OH).

LCMS (ESI+) : m/z = 413.1 [M+H]⁺.

Applications and Derivatives

While direct applications of this compound are sparingly reported, structurally analogous pyrazoles exhibit:

  • Antimicrobial Activity : As seen in 3,5-bis(trifluoromethyl)phenyl pyrazoles.
  • Agrochemical Utility : Ethiprole derivatives act as GABA receptor antagonists.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing (1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol, and what analytical techniques validate its purity?

  • Synthetic Approach :

  • Begin with 3-methyl-5-(trifluoromethyl)-1H-pyrazole and functionalize the sulfanyl group via nucleophilic substitution with 3-(trifluoromethyl)thiophenol under inert conditions.
  • Introduce the methanol group at position 4 through oxidation or hydroxylation, followed by purification via column chromatography .
    • Validation Methods :
  • NMR Spectroscopy : Confirm substituent positions using 1^1H and 19^19F NMR (e.g., sulfanyl protons at δ ~3.5 ppm, CF3_3 groups at δ ~-60 ppm).
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry (e.g., SHELXL refinement with R-factor < 0.05 ).
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1K2_2CO3_3, DMF, 80°C6595%
2H2_2O2_2, AcOH, RT7898%

Q. How do researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in 1^1H NMR?

  • Potential Causes :

  • Dynamic isomerism due to hindered rotation around the sulfanyl group .
  • Solvent effects (e.g., DMSO-d6_6 inducing peak broadening).
    • Methodology :
  • Perform variable-temperature NMR to observe coalescence of split peaks.
  • Compare data with DFT-calculated chemical shifts to identify conformational preferences .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how are anisotropic displacement parameters optimized?

  • Challenges :

  • High thermal motion in trifluoromethyl groups due to low electron density.
  • Twinning or disorder in the sulfanyl-phenyl moiety .
    • Solutions :
  • Use SHELXL with ISOR/SADI restraints to refine CF3_3 groups .
  • Apply ORTEP-III for visualizing anisotropic ellipsoids and validating displacement parameters .
    • Data Table :
ParameterValue
Space GroupP21_1/c
R1_1 (I > 2σ(I))0.043
wR2_2 (all data)0.113

Q. How do electronic effects of the trifluoromethyl and sulfanyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The sulfanyl group acts as a π-donor, stabilizing transition states in Suzuki-Miyaura couplings.
  • Trifluoromethyl groups reduce electron density at the pyrazole ring, slowing electrophilic substitution but enhancing oxidative stability .
    • Experimental Design :
  • Compare reaction rates with/without CF3_3 using kinetic studies (e.g., UV-Vis monitoring).
  • Analyze Hammett parameters (σm_m for CF3_3 = 0.43) to predict substituent effects .

Q. What computational methods are suitable for studying the compound’s intermolecular interactions in crystal packing?

  • Approaches :

  • Hirshfeld Surface Analysis : Quantify H-bonding (e.g., C–H···O interactions) and van der Waals contacts .
  • DFT Calculations : Optimize dimer geometries using B3LYP/6-311G(d,p) to model π-stacking between trifluoromethylphenyl groups .
    • Data Table :
Interaction TypeContribution (%)
H···H45
C···F30
S···H15

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • SAR Framework :

  • Synthesize analogs with varied substituents (e.g., replacing CF3_3 with Cl or OCH3_3) .
  • Test inhibition of COX-2 or EGFR kinases using enzymatic assays.
    • Data Analysis :
  • Correlate IC50_{50} values with steric/electronic descriptors (e.g., LogP, molar refractivity).
  • Use molecular docking (AutoDock Vina) to predict binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.